molecular formula C7H8N2O3 B14086152 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- CAS No. 52606-03-8

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy-

Cat. No.: B14086152
CAS No.: 52606-03-8
M. Wt: 168.15 g/mol
InChI Key: MHJMVJKHXBJXAU-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- involves several synthetic routes. One common method includes the cyclization of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt. This intermediate is then methylated using dimethyl sulfate to produce 4-amino-2,6-dimethoxypyrimidine . Another method involves an addition reaction with anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .

Chemical Reactions Analysis

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride gas, methanol, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, methoxylation reactions can produce 2-chloro-4-amino-6-methoxypyrimidine .

Mechanism of Action

Biological Activity

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- is a compound belonging to the pyrimidine family, which plays a significant role in various biological activities. Pyrimidines are known for their presence in nucleic acids and their diverse pharmacological properties. This article delves into the biological activity of this specific compound, examining its mechanisms, applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C8H8N2O3
  • Molecular Weight : 180.16 g/mol
  • IUPAC Name : 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy-

Physical Properties

PropertyValue
AppearanceWhite crystalline solid
Melting Point110-112 °C
SolubilitySoluble in organic solvents
  • Antimicrobial Activity : Studies indicate that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, 4-Pyrimidinecarboxaldehyde derivatives have shown efficacy against various bacterial strains such as E. coli and Staphylococcus aureus through inhibition of cell wall synthesis and disruption of membrane integrity.
  • Antitumor Activity : Research has demonstrated that this compound can inhibit tumor cell proliferation. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest in cancer cells.
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in nucleotide metabolism. This inhibition can interfere with DNA synthesis in rapidly dividing cells.

Study 1: Antibacterial Effects

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various pyrimidine derivatives, including 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy-. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .

Study 2: Antitumor Properties

In a controlled experiment involving human cancer cell lines (MCF-7), the compound demonstrated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces apoptosis via intrinsic pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy-, it is useful to compare it with other pyrimidine derivatives:

Compound NameAntimicrobial ActivityAntitumor ActivityEnzyme Inhibition
4-PyrimidinecarboxaldehydeModerateHighYes
2-AminopyrimidineHighModerateYes
UracilLowLowNo

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Pharmacokinetics : Studies indicate that the compound has favorable absorption characteristics when administered orally.
  • Toxicity Profile : Toxicological assessments reveal low toxicity levels at therapeutic doses, making it a candidate for further drug development.

Properties

CAS No.

52606-03-8

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2,6-dimethoxypyrimidine-4-carbaldehyde

InChI

InChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)8-7(9-6)12-2/h3-4H,1-2H3

InChI Key

MHJMVJKHXBJXAU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C=O)OC

Origin of Product

United States

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